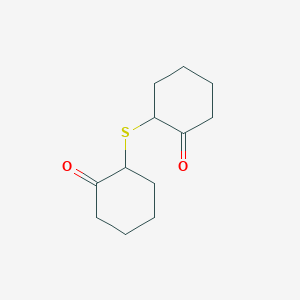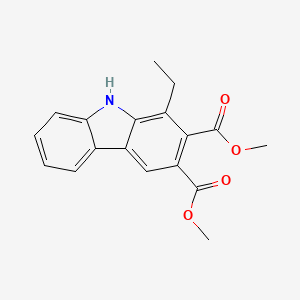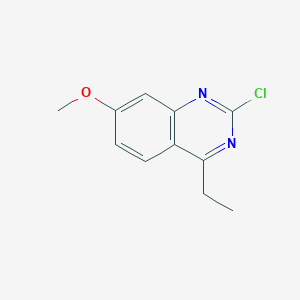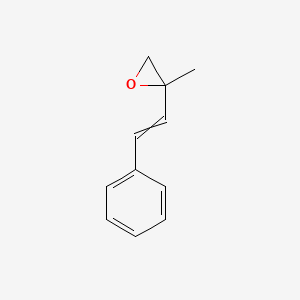![molecular formula C16H28N4O6P2S2 B14612614 1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea CAS No. 58100-68-8](/img/structure/B14612614.png)
1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea is an organophosphorus compound with potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of both diethoxyphosphoryl and thiourea functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea typically involves the reaction of diethoxyphosphoryl chloride with an appropriate thiourea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxyphosphoryl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effect, such as herbicidal activity in plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the diethoxyphosphoryl groups.
Diethoxyphosphoryl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea is unique due to the combination of diethoxyphosphoryl and thiourea groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58100-68-8 |
|---|---|
Molekularformel |
C16H28N4O6P2S2 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C16H28N4O6P2S2/c1-5-23-27(21,24-6-2)19-15(29)17-13-11-9-10-12-14(13)18-16(30)20-28(22,25-7-3)26-8-4/h9-12H,5-8H2,1-4H3,(H2,17,19,21,29)(H2,18,20,22,30) |
InChI-Schlüssel |
HSKXZZHDZZJKBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=S)NP(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)


![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)



![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)



